Linker-Mediated Conformational Flexibility Differentiates the Oxyethyl-Spacer Series from Directly Linked N-Phenylpyridazinyl Sulfonamides
CAS 920399-43-5 features an oxyethyl spacer (-O-CH2-CH2-NH-SO2-) connecting the 2,5-dimethoxybenzenesulfonamide to the 6-phenylpyridazine. This contrasts with the directly linked N-(6-phenylpyridazin-3-yl)benzenesulfonamide scaffold (e.g., compound 12 from Kimura et al., 2021), where the sulfonamide nitrogen is directly bonded to the pyridazine ring [1]. The additional rotatable bonds in the oxyethyl linker are predicted to increase conformational entropy, which may modulate target-binding kinetics. In the directly linked series, compound 12 achieved an IC50 of 3.9 nM against human KMO; however, no direct KMO inhibition data are available for the oxyethyl-spacer subseries, necessitating empirical testing to establish linker-dependent potency shifts [1].
| Evidence Dimension | Number of rotatable bonds between sulfonamide nitrogen and pyridazine ring |
|---|---|
| Target Compound Data | 4 rotatable bonds (oxyethyl spacer); no reported KMO IC50 |
| Comparator Or Baseline | Compound 12 (Kimura 2021): 2 rotatable bonds; hKMO IC50 = 3.9 nM |
| Quantified Difference | 2 additional rotatable bonds; potency difference unquantified pending assay |
| Conditions | Human KMO enzyme inhibition assay (Kimura et al., 2021) |
Why This Matters
Conformational flexibility introduced by the oxyethyl linker may improve selectivity across related enzyme isoforms, a critical factor when choosing a chemical probe for the kynurenine pathway over directly linked compounds.
- [1] Kimura, H., Suda, H., Kassai, M., Endo, M., Deai, Y., Yahata, M., Miyajima, M., & Isobe, Y. (2021). N-(6-phenylpyridazin-3-yl)benzenesulfonamides as highly potent, brain-permeable, and orally active kynurenine monooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127753. View Source
